molecular formula C11H13Cl2N3O B2594258 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1435804-01-5

2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No. B2594258
CAS RN: 1435804-01-5
M. Wt: 274.15
InChI Key: ZBBQEBOTVAHRKX-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Attached to this ring is a 4-chlorobenzyl group, which is a benzene ring with a chlorine atom and a methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the introduction of the 4-chlorobenzyl group. One possible method could involve the reaction of a suitable precursor with hydroxylamine to form an amidoxime, followed by cyclization using acyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 4-chlorobenzyl group. The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be determined by the functional groups present. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The chlorine atom in the 4-chlorobenzyl group could also be reactive and could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom in the 4-chlorobenzyl group could influence its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many 1,2,4-oxadiazole derivatives have been studied for their potential as anti-infective agents . The specific mechanism of action would depend on the exact structure of the compound and its interactions with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The study of 1,2,4-oxadiazole derivatives is an active area of research, particularly in the development of new anti-infective agents . The compound “2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine” could potentially be explored in this context. Further studies could also investigate its synthesis, properties, and potential applications.

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)7-10-14-11(5-6-13)16-15-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRFEGKHTKRQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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